Omadacycline

Pharmacokinetics Antibiotic Stewardship Formulation Science

Omadacycline (CAS 389139-89-3) is a first-in-class aminomethylcycline antibiotic derived from minocycline, developed as a once-daily intravenous (IV) and oral treatment for acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). Structurally, it possesses an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the tetracycline D-ring, a modification that confers enhanced stability against common tetracycline resistance mechanisms including ribosomal protection proteins (e.g., TetM) and efflux pumps (e.g., TetK).

Molecular Formula C29H40N4O7
Molecular Weight 556.6 g/mol
CAS No. 389139-89-3
Cat. No. B15559358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmadacycline
CAS389139-89-3
Molecular FormulaC29H40N4O7
Molecular Weight556.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1
InChIKeyVJYKVCURWJGLPG-IQZGDKDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Omadacycline (389139-89-3): Aminomethylcycline Antibiotic with Differentiated Pharmacokinetic and Safety Profile for ABSSSI and CABP Treatment


Omadacycline (CAS 389139-89-3) is a first-in-class aminomethylcycline antibiotic derived from minocycline, developed as a once-daily intravenous (IV) and oral treatment for acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) [1]. Structurally, it possesses an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the tetracycline D-ring, a modification that confers enhanced stability against common tetracycline resistance mechanisms including ribosomal protection proteins (e.g., TetM) and efflux pumps (e.g., TetK) [2]. Omadacycline exhibits broad-spectrum in vitro activity against Gram-positive aerobes, Gram-negative aerobes, anaerobes, and atypical pathogens [3].

Omadacycline vs. Tigecycline and Eravacycline: Why Antibiotic Procurement Requires Compound-Specific Differentiation


Within the third-generation tetracycline class, omadacycline, tigecycline, and eravacycline exhibit distinct chemical modifications that translate into clinically meaningful differences in pharmacokinetics, safety, and dosing flexibility [1]. Tigecycline, a glycylcycline, is limited to IV administration and carries a significant gastrointestinal (GI) adverse event burden, often leading to treatment discontinuation [2]. Eravacycline, a fluorocycline, lacks an oral formulation entirely [3]. Omadacycline's unique aminomethyl substitution at C-9 not only preserves broad-spectrum activity but also enables a 34.5% oral bioavailability, a substantially lower protein binding (21.3% vs. 71-89% for tigecycline), and a reduced incidence of nausea and vomiting compared to tigecycline [4]. These differences are not interchangeable; substitution with a less expensive generic tetracycline (e.g., doxycycline) risks therapeutic failure due to widespread resistance mechanisms that omadacycline overcomes [5].

Omadacycline Procurement Evidence: Head-to-Head Quantitative Differentiation from Tigecycline, Eravacycline, Moxifloxacin, and Linezolid


Oral Bioavailability Enables IV-to-PO Step-Down Therapy, Unattainable with Tigecycline or Eravacycline

Omadacycline is the only third-generation tetracycline approved in both IV and oral formulations. In healthy subjects, oral bioavailability of omadacycline (300 mg oral dose) is 34.5%, achieving exposures equivalent to a 100 mg IV dose [1]. In contrast, tigecycline has an oral bioavailability of less than 1% in humans and is exclusively available as an IV formulation [2]. Eravacycline is also solely IV-administered [3]. This enables omadacycline's use in IV-to-oral step-down therapy, potentially facilitating earlier hospital discharge and reducing healthcare resource utilization.

Pharmacokinetics Antibiotic Stewardship Formulation Science

Superior Lung Penetration vs. Tigecycline Supports CABP Indication

In a Phase 1 bronchoalveolar lavage study comparing steady-state concentrations in healthy adults, IV omadacycline (100 mg once daily) achieved concentrations in epithelial lining fluid (ELF) that were three-fold higher than those of tigecycline (100 mg loading dose followed by 50 mg every 12 hours) [1]. The AUC0-24/MIC90 ratios in ELF were 2.7-fold higher for omadacycline (143.6) versus tigecycline (52.7) for Streptococcus pneumoniae and MSSA, and 1.3-fold higher (68.9 vs. 52.7) for MRSA [2].

Pulmonary Pharmacokinetics Community-Acquired Pneumonia Tissue Distribution

Lower Incidence of Nausea and Vomiting vs. Tigecycline Improves Tolerability and Adherence

In a pooled analysis of Phase III clinical trials for ABSSSI and CABP, omadacycline-treated patients experienced nausea in 15% of ABSSSI cases and 8% of CABP cases, with vomiting rates of 8% and 3%, respectively [1]. In contrast, tigecycline is associated with nausea and vomiting rates of 26-35% and 19-26%, respectively, often leading to treatment discontinuation in M. abscessus salvage therapy [2]. A Phase 1 safety study directly comparing IV omadacycline and IV tigecycline reported a lower incidence of GI adverse events with omadacycline, with no serious adverse events in either arm [3].

Safety and Tolerability Adverse Event Profile Patient Adherence

Non-Inferior Clinical Efficacy vs. Moxifloxacin and Linezolid in Phase III Registrational Trials

In the pivotal Phase III OPTIC trial for CABP, omadacycline demonstrated non-inferiority to moxifloxacin with early clinical response rates of 81.1% vs. 82.7%, respectively (difference -1.6%, 95% CI -7.1 to 3.8) [1]. In the OASIS-1 and OASIS-2 trials for ABSSSI, omadacycline was non-inferior to linezolid with early clinical response rates of 84.8% vs. 85.8% (difference -1.0%, 95% CI -4.4 to 2.5) in OASIS-1, and 87.3% vs. 82.2% (difference 5.1%, 95% CI -0.5 to 10.7) in OASIS-2 [2]. A retrospective cohort study in severe pneumonia caused by carbapenem-resistant Gram-negative bacilli (CRGNB) showed omadacycline had a significantly higher clinical efficacy rate (72.09%) compared to tigecycline (43.24%), p=0.012, with comparable 28-day mortality [3].

Clinical Efficacy Registrational Trials Non-Inferiority

Expanded Spectrum vs. Classic Tetracyclines Against Resistant Gram-Negatives and Mycobacteria

Against carbapenemase-producing Enterobacterales, omadacycline showed MIC50/MIC90 values of 8/32 mg/L, which is comparable to classic tetracyclines, though higher than tigecycline (0.5/1 mg/L) and eravacycline (1/2 mg/L) [1]. However, omadacycline retains potent activity against tetracycline-resistant Gram-positive pathogens including MRSA and VRE, and demonstrates in vitro activity against drug-resistant M. abscessus isolates with MIC50 of 1 mg/L and MIC90 of 4 mg/L, comparable to eravacycline (MIC50 1 mg/L, MIC90 4 mg/L) [2]. Omadacycline evades both efflux and ribosomal protection resistance mechanisms, enabling activity against strains expressing tet(K), tet(M), tet(O), and other resistance determinants that inactivate doxycycline and minocycline [3].

Antimicrobial Resistance Mycobacterium abscessus Carbapenem-Resistant Organisms

Omadacycline Application Scenarios: Where Differentiated Pharmacology Drives Clinical and Economic Value


IV-to-Oral Step-Down Therapy in Moderate-to-Severe Community-Acquired Bacterial Pneumonia (CABP)

Omadacycline's 34.5% oral bioavailability and once-daily dosing enable seamless transition from IV to oral therapy, a capability not available with tigecycline or eravacycline [1]. In the OPTIC Phase III trial, omadacycline demonstrated non-inferior efficacy to moxifloxacin, with early clinical response rates of 81.1% vs. 82.7% [2]. Enhanced pulmonary penetration (AUC0-24/MIC90 ELF ratio 2.7-fold higher than tigecycline) supports reliable target attainment against S. pneumoniae and other respiratory pathogens [3]. This scenario reduces hospital length of stay, lowers total cost of care, and aligns with antimicrobial stewardship goals.

Outpatient Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) Including MRSA

With once-daily oral dosing and potent activity against MRSA (MIC90 0.5-1 mg/L) and other resistant Gram-positives, omadacycline offers an effective oral alternative to linezolid, to which it was non-inferior in OASIS-1 and OASIS-2 Phase III trials [1]. The absence of CYP-mediated drug-drug interactions and no requirement for renal or hepatic dose adjustment simplify use in complex patient populations [2]. Lower rates of nausea (15% ABSSSI) and vomiting (8%) compared to tigecycline improve adherence and reduce treatment discontinuation in the outpatient setting [3].

Treatment of Nontuberculous Mycobacterial (NTM) Infections, Especially M. abscessus Pulmonary Disease

Omadacycline's in vitro activity against drug-resistant M. abscessus (MIC50 1 mg/L, MIC90 4 mg/L) is comparable to tigecycline and eravacycline [1]. However, omadacycline offers a decisive advantage: oral formulation for long-term suppressive therapy, avoiding the need for prolonged IV access and its associated complications [2]. Significantly lower GI toxicity compared to tigecycline addresses a major barrier to treatment adherence in NTM patients, who often require multi-drug regimens for 12 months or longer [3]. Omadacycline has received orphan drug designation for NTM infections in the United States .

Empiric Therapy and Targeted Treatment of Multidrug-Resistant Gram-Positive and Atypical Infections

Omadacycline evades the two most common tetracycline resistance mechanisms (efflux pumps and ribosomal protection proteins), maintaining activity against isolates resistant to doxycycline and minocycline [1]. This expanded spectrum includes activity against macrolide-resistant S. pneumoniae, VRE, and atypical pathogens (Legionella, Mycoplasma, Chlamydia) [2]. Its low protein binding (21.3%), large volume of distribution (190-204 L), and long half-life (13.5-17.1 h) support reliable once-daily dosing across diverse infection sites [3]. This makes omadacycline a valuable empiric choice when resistance is suspected, particularly where oral therapy is desired.

Quote Request

Request a Quote for Omadacycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.